molecular formula C7H10O6 B1267337 1,2,4-Butanetricarboxylic acid CAS No. 923-42-2

1,2,4-Butanetricarboxylic acid

Cat. No. B1267337
CAS RN: 923-42-2
M. Wt: 190.15 g/mol
InChI Key: LOGBRYZYTBQBTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butanetricarboxylic acid analogues and derivatives involves multiple steps, including the coupling of aldehydes and activated double bonds, as well as microbial and chemical synthesis methods. For example, 1,1,4,4-butanetetracarboxylic acid (BTCA), an analogue of 1,2,4-butanetricarboxylic acid, is synthesized through a series of reactions involving tert-butyl ester intermediates and characterized by NMR and mass spectrometry (Cabaniss et al., 2009). Additionally, microbial synthesis has been explored for the production of 1,2,4-butanetriol, a closely related compound, showcasing the potential for biotechnological routes to similar chemical structures (Niu et al., 2003).

Molecular Structure Analysis

The molecular structure of 1,2,4-butanetricarboxylic acid and its derivatives is characterized by the presence of carboxylic acid groups that contribute to its reactivity and interaction with metals and organic compounds. Studies on the self-assembly and molecular arrays formed by derivatives of butanetricarboxylic acid reveal the importance of hydrogen bonding and the potential for creating layered molecular structures (Armstrong et al., 2002).

Chemical Reactions and Properties

Butanetricarboxylic acid and its analogues participate in various chemical reactions, including esterification and coupling reactions, which are catalyzed by alkaline salts or metal catalysts. For instance, the catalytic action of alkaline salts in reactions between BTCA and cellulose highlights its application in materials science for the modification of cellulose properties (Ji et al., 2015).

Physical Properties Analysis

The physical properties of 1,2,4-butanetricarboxylic acid derivatives, such as thermal stability and crystalline structure, are influenced by the molecular configuration and interactions between functional groups. Research on metal complexes of butanetricarboxylic acid derivatives shows variations in thermal stability and provides insights into the material's potential applications (Zhang & Qi, 2019).

Chemical Properties Analysis

The chemical properties of 1,2,4-butanetricarboxylic acid, such as reactivity towards nucleophiles and electrophiles, are central to its applications in organic synthesis and polymer chemistry. The ability to form co-crystals and coordination networks with various organic and inorganic compounds further underscores the versatility of butanetricarboxylic acid derivatives in creating complex molecular architectures (Bhogala & Nangia, 2003).

Scientific Research Applications

Bioconversion and Biotechnological Production

  • Bioconversion to 1,2,4-Butanetriol : 1,2,4-Butanetriol (BT) is synthesized from D-xylose by engineered Escherichia coli. This process is significant for the production of plasticizers, polymers, cationic lipids, and medical applications (Valdehuesa et al., 2014).
  • Production of Energetic Material Precursors : BT, produced from renewable biomass such as xylose, serves as a precursor for energetic materials. Engineered E. coli strains have been optimized for this purpose, showing potential for industrial-scale production (Cao et al., 2015).

Synthesis and Chemical Applications

  • Microbial Synthesis for Energetic Materials : Microbial syntheses of 1,2,4-butanetriol offer an alternative to chemical synthesis, useful for producing energetic material precursors. This approach avoids harsh conditions needed in traditional chemical synthesis (Niu et al., 2003).
  • Durable Press Finishing of Fabrics : 1,2,3,4-Butanetetracarboxylic acid is utilized for the durable press finishing of silk and other fabrics, improving properties like wrinkle resistance (Yang & Hu, 2006).

Analytical and Environmental Studies

  • Trace Analysis in Atmospheric Aerosols : 3-Methyl-1,2,3-butanetricarboxylic acid, a secondary organic aerosol, is used as an emission marker for biogenic monoterpenes. Advanced extraction methods like dispersive liquid–liquid microextraction enhance its trace analysis in atmospheric studies (Azeem et al., 2019).

Nanotechnology and Material Science

  • Nanotechnology in Synthetic Chemistry : Nanosized N-sulfonated Brönsted acidic catalysts are used in synthetic chemistry for promoting condensation reactions. These catalysts, derived from butane compounds, show high efficiency and reusability (Goli-Jolodar et al., 2016).
  • UV Protective Performance of Fabrics : Derivatives of butanetetracarboxylic acid, like 5-(carbonyloxy succinic)-benzene-1,2,4-tricarboxylic acid, are used to enhance UV protection and anti-wrinkle properties of cotton fabrics (Qi et al., 2016).

Future Directions

1,2,4-Butanetricarboxylic acid is utilized as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives . Its future applications could potentially expand in these areas.

properties

IUPAC Name

butane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGBRYZYTBQBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278609
Record name 1,2,4-Butanetricarboxylic acid
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Butanetricarboxylic acid

CAS RN

923-42-2
Record name 1,2,4-Butanetricarboxylic acid
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Record name 923-42-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
JW LYNN, RL ROBERTS - The Journal of Organic Chemistry, 1961 - ACS Publications
(V) by oxidation of l-vinyl-3-cyclohexene, 4 5~ 6 3-cyclohexenecarbonitrile, 7 3-cyclohexenecarboxylic acid, 7 and 3-cyclohexenecarboxyaldehyde8 have been reported. In general, low …
Number of citations: 10 pubs.acs.org
U Thomas, MG Kalyanpur, CM Stevens - Biochemistry, 1966 - ACS Publications
Ursula Thomas, MG Kalyanpur, andC. M. Stevens abstract:(S)-2-Hydroxy-l, 2, 4-butanetricarboxylic acid lactone [(+)-homocitric acid lactone] has been synthesized by oxidation of (—)-…
Number of citations: 35 pubs.acs.org
JW Lynn, RL Roberts, SW Tinsley - The Journal of Organic …, 1961 - ACS Publications
Higher trialkyl esters of 1.2, 4-butanetricarbox-ylic acid are known to be effective plasticizers for poly (vinyl chloride) resins. 1 A variety of such materials were prepared (Table I), most of …
Number of citations: 1 pubs.acs.org
Z Mao, CQ Yang - Journal of applied polymer science, 2001 - Wiley Online Library
In recent years extensive efforts have been made to use multifunctional carboxylic acids as formaldehyde‐free crosslinking agents for cotton to replace the traditional formaldehyde‐…
Number of citations: 48 onlinelibrary.wiley.com
K Chilina, U Thomas, AF Tucci, KD McMichael… - Biochemistry, 1969 - ACS Publications
Karen Chilina, Ursula Thomas, f Anthony F. Tucci, KD McMichael, andC. M. Stevensf abstract: The four isomers of homoisocitric acid, an inter-mediate in the-aminoadipic acid pathway …
Number of citations: 12 pubs.acs.org
S Svane, JJ Sigurdarson, F Finkenwirth, T Eitinger… - Scientific Reports, 2020 - nature.com
The nickel-dependent urease enzyme is responsible for the hydrolysis of urea to ammonia and carbon dioxide. A number of bacteria produce urease (ureolytic bacteria) and are …
Number of citations: 85 www.nature.com
CS Marvel, C BLUESTEIN, WM Schilling… - The Journal of Organic …, 1951 - ACS Publications
On treating a portion of the volatile fraction with 2, 4-dinitrophenylhydrazine a mixture of 2, 4-dinitrophenylhydrazones was obtained which was separated chromatographically. From …
Number of citations: 3 pubs.acs.org
ME Maragoudakis - Journal of Bacteriology, 1967 - Am Soc Microbiol
Homoaconitic acid, the second intermediate of the proposed pathway for lysine biosynthesis in yeast, is accumulated in the growth medium of a lysine-requiring mutant. This acid has …
Number of citations: 5 journals.asm.org
TR Hoover, AD Robertson, RL Cerny, RN Hayes… - Nature, 1987 - nature.com
Nitrogenase catalyses the ATP-dependent reduction of N 2 to NH 3 , and is composed of two proteins, dinitrogenase (MoFe protein or component I) and dinitrogenase reductase (Fe …
Number of citations: 155 www.nature.com
B Rowley, AF Tucci - Archives of Biochemistry and Biophysics, 1970 - Elsevier
Homoisocitric dehydrogenase, which catalyzes the reversible transformation of homoisocitrate (1-hydroxy-1,2,4-butanetricarboxylic acid) to α-ketoadipate, has been purified …
Number of citations: 14 www.sciencedirect.com

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